9-Bromo-7,8,10-trihydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene
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Overview
Description
(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its unique structure, which includes a bromine atom and three hydroxyl groups attached to a tetrahydrobenzo[a]pyrene core. It is of significant interest in the fields of chemistry and environmental science due to its potential biological activity and environmental impact.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the bromination of 7,8,9,10-tetrahydrobenzo[a]pyrene, followed by hydroxylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The hydroxylation step often involves the use of strong oxidizing agents like potassium permanganate or osmium tetroxide under controlled conditions to introduce the hydroxyl groups at specific positions on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography are essential to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydrogenated compounds.
Substitution: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and DNA.
Medicine: Explored for its potential therapeutic applications, such as anticancer or antimicrobial properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of (7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol involves its interaction with biological molecules such as DNA and proteins. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects. It can also interact with enzymes, affecting their activity and leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
7,8,9,10-Tetrahydrobenzo[a]pyrene: Lacks the bromine atom and hydroxyl groups, making it less reactive.
9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene: Lacks the hydroxyl groups, affecting its reactivity and biological activity.
7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,10-triol: Lacks the bromine atom, affecting its chemical properties and reactivity.
Uniqueness
(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol is unique due to the presence of both a bromine atom and three hydroxyl groups, which significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for studying the effects of polycyclic aromatic hydrocarbons and their derivatives.
Properties
Molecular Formula |
C20H15BrO3 |
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Molecular Weight |
383.2 g/mol |
IUPAC Name |
9-bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol |
InChI |
InChI=1S/C20H15BrO3/c21-17-19(23)16-12-7-6-10-3-1-2-9-4-5-11(15(12)14(9)10)8-13(16)18(22)20(17)24/h1-8,17-20,22-24H |
InChI Key |
HHKCBBUWRNMMIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)Br)O)C=C2 |
Origin of Product |
United States |
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